4,5-DIMETHYL 2-(2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-(2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and dithiole compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Dimethyl 2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive molecule. It may have applications in drug discovery and development due to its ability to interact with biological targets.
Medicine: The compound’s potential therapeutic properties are being investigated. It may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-(2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-5-phenyl-2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4-carboxylate
- Ethyl (2Z)-5-phenyl-2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4-carboxylate
Uniqueness
Dimethyl 2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
300801-72-3 |
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Molecular Formula |
C19H19NO4S3 |
Molecular Weight |
421.6g/mol |
IUPAC Name |
dimethyl 2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C19H19NO4S3/c1-9-6-7-10-11(8-9)20-19(2,3)15(25)12(10)18-26-13(16(21)23-4)14(27-18)17(22)24-5/h6-8,20H,1-5H3 |
InChI Key |
ZHSACTUCBYWYBC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2)(C)C |
Origin of Product |
United States |
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